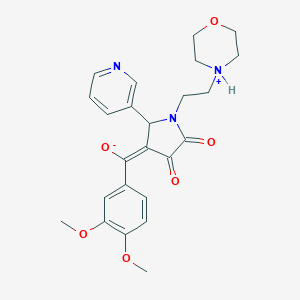
4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27N3O6 and its molecular weight is 453.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrrolone core, which is often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C31H32N2O7 |
| Molecular Weight | 544.59 g/mol |
| Boiling Point | 739.1 ± 60.0 °C (Predicted) |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.50 ± 1.00 (Predicted) |
The biological activity of this compound is hypothesized based on its structural features, particularly its functional groups that may interact with various biological targets. The pyrrolone core is known for its ability to chelate metal ions and modulate enzymatic activities, which can lead to various pharmacological effects.
Anticancer Properties
Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. A study evaluating the cytotoxic effects of related pyrrolone derivatives found that they could selectively induce apoptosis in tumor cells while sparing normal cells.
Antimicrobial Activity
The compound has shown promise in antimicrobial assays, where it demonstrated inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property is particularly relevant in the context of chronic inflammatory diseases.
Study on Cytotoxicity
In a comparative study, various pyrrolone derivatives were tested for their cytotoxic effects on human oral tumor cell lines. The results indicated that the compound exhibited a high degree of selectivity towards tumor cells compared to normal cells, suggesting its potential as an anticancer agent .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds, highlighting their effectiveness against resistant strains of bacteria. The research concluded that these compounds could serve as a basis for developing new antimicrobial agents .
Propiedades
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-31-18-6-5-16(14-19(18)32-2)22(28)20-21(17-4-3-7-25-15-17)27(24(30)23(20)29)9-8-26-10-12-33-13-11-26/h3-7,14-15,21,28H,8-13H2,1-2H3/b22-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYAJHNPUCJBJP-LSDHQDQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














